N-(2,5-dichlorophenyl)prop-2-enamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of sixteen ring-substituted N-arylcinnamanilides, which are similar to N-(2,5-dichlorophenyl)prop-2-enamide, were prepared and characterized . The molecular structure of a model compound was determined using single-crystal X-ray analysis .Scientific Research Applications
Application in Drilling Fluids
The compound has been used in the synthesis of poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate) , designated as CP4, and poly(prop-2-enamide-sodium-prop-2-enoate-N,N′-dimethylprop-2-enamide-N-vinylpyrrolidone) , denoted as CP5 . These polymers have been evaluated as additives in water-based drilling fluids. They have shown effectiveness in mud viscosity enhancement and provided thermal resistance and salt tolerance .
Synthesis of Tripeptoid Derivatives
“N-(2,5-dichlorophenyl)prop-2-enamide” has been used in the synthesis of N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide . This compound was prepared by coupling of 4(octyloxy)aniline, Cyclohexyl isocyanide, paraformaldehyde and acrylic acid by multicomponent Ugi reaction . The resulting tripeptoid derivative has potential applications in the field of peptidomimetics .
Synthesis of N-Arylcinnamamides
The compound has been used in the synthesis of a set of N-arylcinnamamides . These compounds were synthesized from the reaction of 3,4-dichlorocinnamic acid with phosphorus trichloride and aniline in dry chlorobenzene in a microwave reactor .
Future Directions
The future directions for research on N-(2,5-dichlorophenyl)prop-2-enamide and similar compounds could include further investigation of their anti-inflammatory potential and their mechanism of action . Additionally, more research is needed to fully understand their physical and chemical properties, as well as their safety and hazards.
Mechanism of Action
Target of Action
The primary target of N-(2,5-dichlorophenyl)prop-2-enamide is the transcription factor NF-κB . This protein complex plays a crucial role in regulating the immune response to infection and inflammation .
Mode of Action
N-(2,5-dichlorophenyl)prop-2-enamide interacts with NF-κB, inhibiting its activation . This inhibition is significant, with the compound demonstrating a similar effectiveness to the reference drug prednisone .
Biochemical Pathways
The compound affects the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses . By inhibiting NF-κB activation, the compound can attenuate lipopolysaccharide-induced inflammation .
Pharmacokinetics
Its effectiveness at a concentration of 2 µm suggests it has good bioavailability .
Result of Action
The molecular and cellular effects of N-(2,5-dichlorophenyl)prop-2-enamide’s action include the significant attenuation of lipopolysaccharide-induced NF-κB activation . Several compounds in this group also decrease the level of TNF-α, a potent proinflammatory cytokine .
Action Environment
The modification of the anilide core by rather lipophilic and bulky moieties seems to enhance the anti-inflammatory potential of these compounds .
properties
IUPAC Name |
N-(2,5-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h2-5H,1H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLQELGCJIMPAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)prop-2-enamide |
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